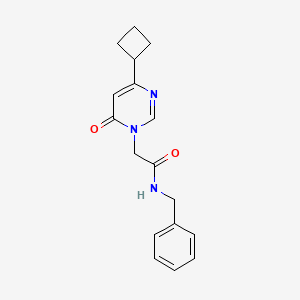
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide, also known as HMB, is a natural compound that is produced by the human body during the metabolism of leucine. HMB has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise.
Wirkmechanismus
The exact mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide may also work by reducing the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation has been shown to increase muscle mass and strength, reduce muscle damage, and enhance recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to improve aerobic performance and reduce muscle soreness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has several advantages for lab experiments, including its well-established safety profile and its ability to improve muscle mass and strength. However, there are also some limitations to using N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in lab experiments, including the need for large doses to see significant effects and the potential for individual variability in response to N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide. One area of interest is the potential use of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in combination with other supplements or interventions, such as resistance training or protein supplementation. Finally, future research could focus on identifying the optimal dose and timing of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation for different populations and exercise protocols.
Conclusion
In conclusion, N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide is a natural compound that has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation has been shown to have several biochemical and physiological effects, including increasing muscle protein synthesis, reducing muscle protein breakdown, and improving aerobic performance. While there are some limitations to using N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in lab experiments, there are also several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide.
Synthesemethoden
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide can be synthesized in the laboratory by reacting 2,6-dimethylbenzoyl chloride with 4-hydroxy-3-methylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. Several studies have shown that N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-6-5-7-10(2)13(9)14(17)15-12(4)11(3)8-16/h5-7,11-12,16H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAHCYHKPHXQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)
![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)